Cas no 835898-37-8 (5-Bromo-2-Phenylmethoxybenzonitrile)

5-Bromo-2-Phenylmethoxybenzonitrile structure
835898-37-8 structure
Nom du produit:5-Bromo-2-Phenylmethoxybenzonitrile
Numéro CAS:835898-37-8
Le MF:C14H10BrNO
Mégawatts:288.13930273056
MDL:MFCD01446695
CID:1809500

5-Bromo-2-Phenylmethoxybenzonitrile Propriétés chimiques et physiques

Nom et identifiant

    • Benzonitrile, 5-bromo-2-(phenylmethoxy)-
    • 2-(benzyloxy)-5-bromobenzonitrile
    • 2-Benzyloxy-5-bromo-benzonitrile
    • 5-Bromo-2-(phenylmethoxy)benzonitrile (ACI)
    • 5-Bromo-2-Phenylmethoxybenzonitrile
    • MDL: MFCD01446695
    • Piscine à noyau: 1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
    • La clé Inchi: PEIVFKIPZRHNDR-UHFFFAOYSA-N
    • Sourire: N#CC1C(OCC2C=CC=CC=2)=CC=C(Br)C=1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 3

5-Bromo-2-Phenylmethoxybenzonitrile PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB461910-1 g
2-(Benzyloxy)-5-bromobenzonitrile
835898-37-8
1g
€904.60 2023-07-18
eNovation Chemicals LLC
D960420-100mg
2-(benzyloxy)-5-bromobenzonitrile
835898-37-8 95%
100mg
$225 2024-06-06
eNovation Chemicals LLC
D960420-250mg
2-(benzyloxy)-5-bromobenzonitrile
835898-37-8 95%
250mg
$370 2024-06-06
eNovation Chemicals LLC
D966991-250mg
2-Benzyloxy-5-bromo-benzonitrile
835898-37-8 95%
250mg
$340 2024-07-28
eNovation Chemicals LLC
D960420-1g
2-(benzyloxy)-5-bromobenzonitrile
835898-37-8 95%
1g
$725 2024-06-06
eNovation Chemicals LLC
D966991-500mg
2-Benzyloxy-5-bromo-benzonitrile
835898-37-8 95%
500mg
$455 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0287-250mg
2-Benzyloxy-5-bromo-benzonitrile
835898-37-8 98%
250mg
1687.6CNY 2021-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1412752-50mg
5-Bromo-2-(phenylmethoxy)benzonitrile
835898-37-8 98%
50mg
¥1630.00 2024-07-28
abcr
AB461910-100mg
2-(Benzyloxy)-5-bromobenzonitrile; .
835898-37-8
100mg
€300.40 2025-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1412752-1g
5-Bromo-2-(phenylmethoxy)benzonitrile
835898-37-8 98%
1g
¥6511.00 2024-07-28

5-Bromo-2-Phenylmethoxybenzonitrile Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  15 h, rt
Référence
p-Hydroxyphenacyl photoremovable protecting groups - Robust photochemistry despite substituent diversity
Givens, Richard S.; et al, Canadian Journal of Chemistry, 2011, 89(3), 364-384

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Iodine Solvents: Acetonitrile ;  12 h, 35 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Référence
Mechanistic study on iodine-catalyzed aromatic bromination of aryl ethers by N-Bromosuccinimide
Pramanick, Pranab Kumar; et al, Tetrahedron, 2017, 73(50), 7105-7114

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  23 h, reflux
Référence
Analogues of Orphan Nuclear Receptor Small Heterodimer Partner Ligand and Apoptosis Inducer (E)-4-[3-(1-Adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic Acid. 2. Impact of 3-Chloro Group Replacement on Inhibition of Proliferation and Induction of Apoptosis of Leukemia and Cancer Cell Lines
Xia, Zebin; et al, Journal of Medicinal Chemistry, 2012, 55(1), 233-249

Méthode de production 4

Conditions de réaction
1.1 Reagents: Cesium carbonate ,  Potassium carbonate Solvents: Acetonitrile ;  15 min, 40 °C
1.2 3 h, reflux
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetic anhydride ,  Pyridine ;  4 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Référence
Synthesis of benzyloxycyanophenylboronic esters
El Bialy, Serry A. A.; et al, Heterocyclic Communications, 2011, 17, 11-16

Méthode de production 5

Conditions de réaction
1.1 -
2.1 Catalysts: Iodine Solvents: Acetonitrile ;  12 h, 35 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
Référence
Mechanistic study on iodine-catalyzed aromatic bromination of aryl ethers by N-Bromosuccinimide
Pramanick, Pranab Kumar; et al, Tetrahedron, 2017, 73(50), 7105-7114

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetic anhydride ,  Pyridine ;  4 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Référence
Synthesis of benzyloxycyanophenylboronic esters
El Bialy, Serry A. A.; et al, Heterocyclic Communications, 2011, 17, 11-16

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, reflux
Référence
Structure-activity relationships in a novel series of 7-substituted-aryl quinolines and 5-substituted-aryl benzothiazoles at the metabotropic glutamate receptor subtype 5
Zhang, Peng; et al, Bioorganic & Medicinal Chemistry, 2010, 18(9), 3026-3035

5-Bromo-2-Phenylmethoxybenzonitrile Raw materials

5-Bromo-2-Phenylmethoxybenzonitrile Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:835898-37-8)5-Bromo-2-Phenylmethoxybenzonitrile
A1042511
Pureté:99%
Quantité:1g
Prix ($):601.0